1-(2-ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine oxalate
Overview
Description
1-(2-ethoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine oxalate is a useful research compound. Its molecular formula is C22H32N2O6 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.22603674 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Ligand Design
- Sila-Analogues of High-Affinity, Selective σ Ligands : Research on sila-analogues of spiro[indane-1,4‘-piperidine] derivatives, which are high-affinity, selective σ ligands, contributes to our understanding of organic synthesis and ligand design. These studies involve synthesizing analogues with silicon replacing carbon atoms, aiming at modifying pharmacological properties and exploring structural effects on binding affinity (Tacke et al., 2003).
Analytical Chemistry and Method Development
- Oxidative Removal Techniques : Investigations into the oxidative removal of protective groups, such as the N-(4-methoxybenzyl) group from piperazinediones, demonstrate advancements in analytical chemistry and method development. Such studies are pivotal for refining synthetic pathways and improving the efficiency of compound isolation and purification (Yamaura et al., 1985).
Antimicrobial Activity Research
- Synthesis and Antimicrobial Activity : Research on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate highlights the synthesis of novel compounds and their potential antimicrobial activities. Such studies contribute to the development of new antimicrobial agents and help address resistance issues (Kariyappa et al., 2016).
Molecular Dynamics and Computational Studies
- Molecular Dynamics of Cholinesterase Inhibitors : The design, synthesis, and evaluation of novel cholinesterase inhibitors for anti-Alzheimer's therapy involve extensive use of molecular dynamics and computational studies. These research efforts aim at understanding the interaction mechanisms with target enzymes and optimizing therapeutic efficacy (Shamsimeymandi et al., 2019).
Properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-2-24-19-11-5-4-9-17(19)15-21-12-8-10-18(16-21)20(23)22-13-6-3-7-14-22;3-1(4)2(5)6/h4-5,9,11,18H,2-3,6-8,10,12-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVOWEVRCQKAOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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